molecular formula C10H10ClNO2 B15257837 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B15257837
M. Wt: 211.64 g/mol
InChI Key: AUUVTVXUSFVEFY-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of 211.64 g/mol . This compound is characterized by the presence of a chloro group, a hydroxyazetidinyl group, and a benzaldehyde moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

3-chloro-4-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10ClNO2/c11-9-3-7(6-13)1-2-10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2

InChI Key

AUUVTVXUSFVEFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2)C=O)Cl)O

Origin of Product

United States

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